2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione
Description
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione is a pyrimidinedione derivative characterized by a bicyclic structure with methyl and nitro substituents at positions 2 and 5, respectively.
Properties
IUPAC Name |
2-methyl-5-nitro-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2-6-4(9)3(8(11)12)5(10)7-2/h3H,1H3,(H,6,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNISJSMHFZAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697598 | |
| Record name | 2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680881-02-1 | |
| Record name | 2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocycles known for their significant pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione features a nitro group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. This configuration plays a crucial role in its biological activity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione exhibit potent anti-inflammatory effects. For instance, derivatives of pyrimidines have shown to inhibit cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for certain derivatives were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives
2. Antibacterial and Antifungal Activity
Pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties. A study highlighted that certain analogs demonstrated significant activity against pathogenic bacteria such as E. coli and S. aureus, as well as fungi like C. albicans. The presence of specific substituents on the pyrimidine ring was found to enhance these activities .
Table 2: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound C | E. coli | Active | |
| Compound D | S. aureus | Active | |
| Compound E | C. albicans | Active |
3. Antitumor Activity
The antitumor potential of pyrimidines has been explored in various studies, indicating that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression . The mechanism often involves interference with nucleic acid synthesis due to their structural similarity to nucleobases.
Case Study: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced paw edema in rats, several pyrimidine derivatives were administered to assess their anti-inflammatory effects. The results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory agents . This suggests that the compound may exert its effects through modulation of inflammatory mediators.
Case Study: Antibacterial Efficacy
A series of synthesized pyrimidine derivatives were tested for their antibacterial efficacy against various strains of bacteria. The results showed promising activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting an MIC (Minimum Inhibitory Concentration) lower than that of conventional antibiotics .
The biological activity of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione can be attributed to its ability to interact with various molecular targets:
- COX Enzymes : Inhibition of COX-2 leads to reduced production of pro-inflammatory prostaglandins.
- Nucleic Acid Synthesis : Structural similarity to nucleobases allows interference with DNA/RNA synthesis.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may modulate oxidative stress pathways, contributing to their antitumor effects .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrimidinedione compounds exhibit promising anticancer properties. Specifically, 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been identified as a potential gonadotropin-releasing hormone (GnRH) antagonist. This class of compounds is being explored for their therapeutic effects on sex hormone-dependent cancers such as prostate cancer and endometriosis. The compound demonstrates favorable pharmacokinetic properties, including good bioavailability and metabolic stability, making it a candidate for further clinical applications .
1.2 Antimicrobial Properties
Pyrimidine derivatives, including 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione, have been synthesized and evaluated for their antimicrobial activity. In vitro studies have shown that these compounds exhibit antibacterial effects against various strains of bacteria including E. coli and S. aureus. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their bioactivity .
Organic Synthesis Applications
2.1 Intermediate in Chemical Reactions
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of other biologically active substances and can be involved in the synthesis of explosives such as 1,1-diamino-2,2-dinitroethylene (DADNE). This versatility highlights its significance in both pharmaceutical and industrial chemistry .
2.2 Nitration Reactions
The compound's reactivity allows it to participate in nitration reactions under controlled conditions. Research has demonstrated that nitration of 2-methylpyrimidine derivatives can yield gem-dinitro products with significant nucleophilic characteristics. These products can further react to form various derivatives useful in synthetic applications .
Case Studies and Research Findings
Chemical Reactions Analysis
1.1. Nitration of 2-Methyl-4,6-Dihydroxypyrimidine
The most direct synthesis involves nitration of the precursor 2-methyl-4,6-dihydroxypyrimidine . Key steps include:
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Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) as a nitrating agent.
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Conditions : Equimolar ratios of HNO₃ to the dihydroxy precursor ensure selective nitration at position 5, avoiding over-nitration .
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Mechanism : The nitration proceeds via protonation of the 5-position oxygen, followed by electrophilic attack by the nitronium ion (NO₂⁺) .
| Reagent | Ratio (mol) | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 1:1 | 50–70 | 2-Methyl-5-nitro-4,6-dihydroxypyrimidine | 85–90 |
2.1. Hydrolysis and Tautomerism
The compound exhibits amphoteric properties due to its pyrimidinedione core:
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Acidic Conditions : Protonation occurs at the N1 position, stabilizing the molecule in strongly acidic media .
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Basic Conditions : Deprotonation at the N3 position forms a mono-anion, with a pKa of ~4.5 .
Tautomerism
The nitro group at position 5 shifts equilibrium toward the 5-nitro-4-hydroxy tautomer, reducing basicity compared to unsubstituted pyrimidinediones .
2.2. Nucleophilic Substitution
The nitro group directs electrophilic substitution reactions:
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Reaction with Amines : Nucleophilic attack at the N1 position under alkaline conditions forms substituted pyrimidine derivatives .
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Example : Reaction with morpholine yields 1-morpholino-2-methyl-5-nitropyrimidine-4,6-dione , used in antiviral drug design .
Reaction Mechanism
3.1. Reduction of the Nitro Group
Reduction of the nitro group to an amine is achieved with:
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Reagents : H₂/Pd-C or SnCl₂/HCl.
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Conditions : Mild acidic or inert atmospheres.
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Product : 2-Methyl-5-amino-4,6(1H,5H)-pyrimidinedione , which shows enhanced basicity (pKa ~7.0) .
3.2. Esterification
Reaction with acyl chlorides (e.g., p-nitrobenzoyl chloride) under alkaline conditions forms esters at the N1 position:
4.1. Antimicrobial Agents
Derivatives of the compound inhibit bacterial enzymes (e.g., DNA gyrase) through molecular mimicry of nucleobases . For instance:
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1-(2-Methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol esters show MIC values ≤ 2 μg/mL against E. coli .
4.2. Antiviral Inhibitors
Substituted pyrimidinediones act as HIV-1 reverse transcriptase inhibitors by binding to the enzyme’s active site . Structural motifs like cycloalkylmethyl groups enhance lipophilicity and binding affinity .
5.1. Thermal Stability
The compound is stable up to 200°C (melting point: 360°C), making it suitable for high-temperature reactions .
5.2. Spectroscopic Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinedione Derivatives
The biological and physicochemical properties of pyrimidinediones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives
Physicochemical Properties
- Melting Points : Derivatives like 5,5-diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione exhibit melting points between 200–254°C, typical for crystalline pyrimidinediones .
- Solubility: Polar substituents (e.g., ribitylamino in ) improve aqueous solubility, whereas hydrophobic groups (e.g., phenyl in Primidone) favor lipid membranes .
Enzyme Inhibition
Pyrimidinediones with phenyl and benzoic acid substituents (e.g., compound 2 in ) inhibit aminoglycoside acetyltransferases, critical for antibiotic resistance. The absence of a benzoic acid group (compound 2c/d) abolishes activity, highlighting the necessity of polar functional groups for target engagement .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
